molecular formula C5H7N7 B15327314 2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine

Cat. No.: B15327314
M. Wt: 165.16 g/mol
InChI Key: MHNRHQUYOVINSQ-UHFFFAOYSA-N
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Description

2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or other suitable electrophiles. The reaction conditions often include the use of catalysts such as nickel or copper, and the reactions are typically carried out in solvents like dimethylformamide or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. For example, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C5H7N7

Molecular Weight

165.16 g/mol

IUPAC Name

5-(2-methyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H7N7/c1-12-4(7-2-8-12)3-9-5(6)11-10-3/h2H,1H3,(H3,6,9,10,11)

InChI Key

MHNRHQUYOVINSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NN2)N

Origin of Product

United States

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